Disulfur decafluoride

Catalog No.
S561079
CAS No.
5714-22-7
M.F
F5S
F10S2
M. Wt
254.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Disulfur decafluoride

CAS Number

5714-22-7

Product Name

Disulfur decafluoride

IUPAC Name

pentafluoro-(pentafluoro-λ6-sulfanyl)-λ6-sulfane

Molecular Formula

F5S
F10S2

Molecular Weight

254.12 g/mol

InChI

InChI=1S/F10S2/c1-11(2,3,4,5)12(6,7,8,9)10

InChI Key

BPFZRKQDXVZTFD-UHFFFAOYSA-N

SMILES

FS(F)(F)(F)(F)S(F)(F)(F)(F)F

solubility

Insoluble (NIOSH, 2016)
Insoluble in water
Insoluble

Synonyms

disulfur decafluoride

Canonical SMILES

FS(F)(F)(F)(F)S(F)(F)(F)(F)F

The exact mass of the compound Disulfur decafluoride is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as insoluble (niosh, 2016)insoluble in waterinsoluble. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Disulfur decafluoride is a chemical compound with the formula S2F10\text{S}_2\text{F}_{10}. It was first synthesized in 1934 by Denbigh and Whytlaw-Gray. The molecular structure consists of two sulfur atoms, each surrounded by five fluorine atoms, forming an octahedral geometry. The two sulfur atoms are linked by a single bond, with each sulfur atom exhibiting an oxidation state of +5, while their valency is 6, indicating hexavalence. Disulfur decafluoride is a colorless liquid characterized by a pungent odor reminiscent of sulfur dioxide and displays significant toxicity—approximately four times more toxic than phosgene .

, notably:

  • Disproportionation Reaction: At elevated temperatures (above 150 °C), disulfur decafluoride can disproportionate into sulfur hexafluoride and sulfur tetrafluoride:
    S2F10SF6+SF4\text{S}_2\text{F}_{10}\rightarrow \text{SF}_6+\text{SF}_4
  • Reactions with Nitrogen Tetrafluoride: It reacts with nitrogen tetrafluoride to produce sulfur pentafluoride and nitrogen difluoride:
    S2F10+N2F42SF5NF2\text{S}_2\text{F}_{10}+\text{N}_2\text{F}_4\rightarrow 2\text{SF}_5\text{NF}_2
  • Reactions with Chlorine: In the presence of chlorine gas, it forms sulfur chloride pentafluoride:
    S2F10+Cl22SF5Cl\text{S}_2\text{F}_{10}+\text{Cl}_2\rightarrow 2\text{SF}_5\text{Cl}
  • Reaction with Sulfur Dioxide: Under ultraviolet light, it can react with sulfur dioxide to yield sulfur pentafluoride oxysulfonyl fluoride:
    S2F10+SO2UVSF5OSO2F\text{S}_2\text{F}_{10}+\text{SO}_2\xrightarrow{\text{UV}}\text{SF}_5\text{OSO}_2\text{F}

These reactions illustrate the compound's intermediate reactivity between other sulfur fluorides, particularly sulfur tetrafluoride and sulfur hexafluoride .

Disulfur decafluoride is recognized for its high toxicity. It was considered a potential chemical warfare agent due to its ability to cause severe pulmonary damage without producing immediate sensory warning signs such as lacrimation or skin irritation. Studies indicate that inhalation exposure can lead to pulmonary hemorrhage and edema. For instance, in animal studies, exposure to high concentrations resulted in acute respiratory distress and death within hours due to fulminant pulmonary edema . The compound's toxicity is attributed to its decomposition in the lungs into less stable products that can react with moisture to form corrosive acids .

Disulfur decafluoride can be synthesized through several methods:

  • Photochemical Reaction: One common method involves the photolysis of pentafluorosulfur bromide:
    2SF5BrS2F10+Br22\text{SF}_5\text{Br}\rightarrow \text{S}_2\text{F}_{10}+\text{Br}_2
  • Electrical Decomposition: Another method is through the electrical decomposition of sulfur hexafluoride, which occurs during high-voltage applications:
  • Minor By-product Formation: It can also be produced as a by-product during the synthesis of sulfur hexafluoride through electrical discharge processes .

While disulfur decafluoride has limited commercial applications due to its toxicity, it has been studied for potential uses in:

  • Chemical Warfare Research: Its properties have drawn attention for historical military research.
  • Intermediate in Chemical Synthesis: It serves as an intermediate in synthesizing other fluorinated compounds.

No significant commercial applications have been developed due to safety concerns associated with its use .

Research on disulfur decafluoride interactions primarily focuses on its toxicological effects and reactivity with other substances. Interaction studies reveal that it does not react rapidly with water or air under ambient conditions but can produce hazardous by-products upon decomposition or reaction with moisture. The compound's interactions are crucial for understanding its environmental impact and safety protocols required when handling it .

Disulfur decafluoride shares similarities with several other fluorinated sulfur compounds. Here is a comparison highlighting its uniqueness:

CompoundFormulaOxidation State of SulfurToxicity LevelUnique Properties
Disulfur DecafluorideS2F10S_2F_{10}+5Very HighIntermediate reactivity; significant pulmonary toxicity
Sulfur HexafluorideSF6SF_6+6LowInert gas used as an insulator
Sulfur TetrafluorideSF4SF_4+4ModerateLess toxic; used in organic synthesis
Sulfur PentafluorideSF5X(X=Cl,Br)SF_5X(X=Cl,Br)+5ModerateReactivity varies with halogen substituents

Disulfur decafluoride is unique due to its high toxicity and specific reactivity profile compared to these related compounds. Its role as an intermediate between other fluorinated species further distinguishes it within this group .

Geometric Configuration and Symmetry

The geometric configuration of disulfur decafluoride exhibits a distinctive structural arrangement characterized by two octahedral sulfur centers connected through a central sulfur-sulfur bond [1] [6]. Each sulfur atom adopts an octahedral coordination geometry, surrounded by five fluorine atoms and one sulfur atom [1]. This configuration results in a point group symmetry of D₄d, as confirmed by electron diffraction studies [23].

The molecular geometry can be described as two distorted octahedral units sharing a common edge through the sulfur-sulfur bond [37]. The overall molecular structure maintains symmetry elements that include a principal four-fold rotation axis passing through the sulfur-sulfur bond and mirror planes that bisect the molecule [23]. This symmetrical arrangement contributes significantly to the compound's stability and unique chemical properties.

Structural ParameterValueReference
Point Group SymmetryD₄d [23]
Coordination Number (per S)6 [6]
Molecular GeometryOctahedral (per S center) [1] [6]
Overall StructureDimeric octahedral units [37]

The crystallographic studies reveal that the molecule maintains its structural integrity through optimized bond angles and distances that minimize steric repulsion between the fluorine atoms [37]. The octahedral arrangement around each sulfur center represents the most stable configuration for accommodating ten fluorine atoms and maintaining the central sulfur-sulfur connection [6].

Electron Distribution and Valence State Analysis

The electron distribution in disulfur decafluoride reveals a complex bonding scenario where each sulfur atom exhibits a +5 oxidation state while maintaining hexavalent character [1] [11]. The total valence electron count for the molecule is 70 electrons, distributed among the sulfur-sulfur bond, ten sulfur-fluorine bonds, and lone pairs on the fluorine atoms [1].

Each sulfur atom in disulfur decafluoride utilizes all six valence orbitals in bonding interactions [39]. The electronic configuration involves the participation of 3s, 3p, and 3d orbitals, though recent molecular orbital calculations suggest minimal d-orbital contribution to the bonding [39]. The sulfur centers exhibit a formal charge distribution that results from the highly electronegative fluorine atoms withdrawing electron density [1].

The sulfur-sulfur bond in disulfur decafluoride possesses a bond dissociation energy of 305 ± 21 kilojoules per mole, which is approximately 80 kilojoules per mole stronger than typical sulfur-sulfur bonds in organic disulfides [1]. This enhanced bond strength reflects the unique electronic environment created by the surrounding fluorine atoms and the stabilization provided by the octahedral coordination geometry [1].

Electronic ParameterValueUnitsReference
Oxidation State (S)+5- [1] [11]
Valence Electrons70electrons [1]
S-S Bond Energy305 ± 21kJ/mol [1]
Electron Affinity2.95eV [38] [40]
Standard Enthalpy of Formation-2064.39kJ/mol [25]

The electron affinity of disulfur decafluoride has been calculated to be 2.95 electron volts, indicating a strong tendency to accept electrons [38] [40]. This high electron affinity reflects the electron-withdrawing nature of the fluorine substituents and the resulting positive charge density on the sulfur centers [38]. The molecular orbital analysis reveals that the highest occupied molecular orbitals are primarily located on the fluorine atoms, while the lowest unoccupied molecular orbitals involve sulfur-centered orbitals [38].

Comparative Analysis with Related Sulfur Fluorides

Disulfur decafluoride occupies a unique position among sulfur fluorides, exhibiting intermediate reactivity between sulfur tetrafluoride and sulfur hexafluoride [11] [31]. This intermediate character manifests in its thermal decomposition behavior, where it disproportionates at 150°C to produce sulfur tetrafluoride and sulfur hexafluoride according to the reaction: S₂F₁₀ → SF₄ + SF₆ [1] [11] [31].

The structural comparison reveals significant differences between disulfur decafluoride and other sulfur fluorides. Sulfur tetrafluoride adopts a see-saw geometry with sp³d hybridization, featuring axial sulfur-fluorine bond lengths of 164.3 picometers and equatorial bonds of 154.2 picometers [17] [21]. In contrast, sulfur hexafluoride exhibits perfect octahedral symmetry with all sulfur-fluorine bonds measuring 156.4 picometers [18] [24].

CompoundOxidation StateGeometryBond Length (pm)StabilityReference
SF₂+2Angular159Highly unstable [34] [35]
SF₄+4See-saw154.2-164.3Reactive [17] [21]
SF₆+6Octahedral156.4Highly stable [18] [24]
S₂F₁₀+5Dimeric octahedralVariableIntermediate [1] [6]

The bonding characteristics of disulfur decafluoride differ markedly from its monomeric counterparts through the presence of the central sulfur-sulfur bond [1]. While sulfur hexafluoride relies entirely on sulfur-fluorine interactions for structural stability, disulfur decafluoride incorporates both sulfur-sulfur and sulfur-fluorine bonding motifs [1] [34]. This dual bonding character contributes to its unique chemical behavior and intermediate stability between the highly reactive sulfur tetrafluoride and the inert sulfur hexafluoride [31] [34].

The direct fluorination of elemental sulfur represents the most straightforward synthetic approach to disulfur decafluoride, involving the reaction of molecular fluorine with sulfur at elevated temperatures [1] [2]. This method was first described in patents from the 1940s and has been extensively studied as a route to various sulfur fluorides [2] [3].

Reaction Mechanism and Conditions

The direct fluorination process involves heating elemental sulfur to temperatures between 400-600°C in the presence of fluorine gas [3]. The reaction proceeds through multiple pathways, producing a mixture of sulfur fluorides including sulfur hexafluoride, sulfur tetrafluoride, and disulfur decafluoride as a minor product [2] [3]. The optimal conditions require careful control of the fluorine-to-sulfur molar ratio, typically maintained between 1:1 to 20:1, with higher ratios favoring the formation of sulfur hexafluoride over disulfur decafluoride [3].

The reaction is highly exothermic, necessitating the use of diluent gases such as nitrogen at a ratio of 1:3 fluorine to nitrogen to prevent overheating and improve selectivity [2]. Reactor materials must be carefully selected, with nickel, Monel, or passivated stainless steel being preferred due to their resistance to fluorine corrosion [3].

Yield and Selectivity Considerations

The yield of disulfur decafluoride in direct fluorination processes is characteristically low, typically representing less than 5% of the total products [2] [3]. Sulfur hexafluoride emerges as the dominant product, comprising approximately 87% of the reaction mixture under optimized conditions [4]. The formation of disulfur decafluoride occurs through the dimerization of pentafluorosulfur radicals (SF₅·) generated during the high-temperature reaction [2].

Optimization studies have demonstrated that elevated pressures (1-3 atmospheres) can increase overall yields, while temperatures above 600°C tend to favor complete fluorination to sulfur hexafluoride [3]. The selectivity toward disulfur decafluoride can be enhanced by maintaining precise temperature control and utilizing continuous operation modes to minimize residence time [2].

ParameterTypical ValuesOptimization Notes
Temperature Range400-600°CHigher temperatures favor SF₆ formation
PressureAtmospheric to 2 atmElevated pressure increases yield
F₂/S Molar Ratio1:1 to 20:1Excess F₂ reduces S₂F₁₀ selectivity
Reactor MaterialNickel, Monel, Stainless SteelPassivated surfaces prevent corrosion
Diluent GasNitrogen (1:3 F₂:N₂)Dilution prevents overheating
Main ProductsSF₆ (87%), SF₄, S₂F₁₀SF₆ is dominant product
S₂F₁₀ Yield<5% of total productsByproduct formation only

Industrial Limitations

Despite its conceptual simplicity, direct fluorination faces significant industrial limitations. The low selectivity for disulfur decafluoride makes this approach economically unfeasible for dedicated production [2]. The process requires specialized equipment capable of handling fluorine gas at elevated temperatures, substantial safety measures due to the extreme reactivity of fluorine, and sophisticated product separation systems to isolate the desired disulfur decafluoride from the complex product mixture [3].

Photochemical Decomposition of Sulfur Pentafluoride Bromide

The photochemical decomposition of sulfur pentafluoride bromide represents one of the most efficient and selective synthetic routes to disulfur decafluoride, first reported as a high-yield preparation method in the 1990s [5] [6]. This methodology has gained significant attention due to its ability to produce disulfur decafluoride with minimal byproduct formation under mild conditions.

Reaction Mechanism and Photolysis Conditions

The photochemical reaction proceeds via ultraviolet irradiation of sulfur pentafluoride bromide according to the stoichiometric equation: 2 SF₅Br → S₂F₁₀ + Br₂ [5] [6]. The reaction is initiated by broad-spectrum ultraviolet radiation, typically generated using mercury vapor lamps or xenon arc lamps [5]. The photolysis process involves the homolytic cleavage of the sulfur-bromine bond, generating pentafluorosulfur radicals (SF₅·) that subsequently dimerize to form disulfur decafluoride [7].

The reaction is conducted at room temperature in glass or quartz vessels that are transparent to ultraviolet radiation [5]. Reaction times typically range from several hours to complete conversion, with the process being monitored by gas chromatography or infrared spectroscopy to track the consumption of sulfur pentafluoride bromide and formation of disulfur decafluoride [5].

Optimization and Yield Characteristics

Research conducted by Winter, Nixon, and Gard demonstrated that this photochemical method provides facile and high-yield preparation of disulfur decafluoride [5] [6]. The reaction exhibits excellent selectivity, with disulfur decafluoride being the primary product alongside bromine gas [5]. The high yield achieved through this method makes it particularly attractive for laboratory-scale synthesis where pure disulfur decafluoride is required for research purposes [5].

The photochemical process benefits from the absence of competing thermal reactions, allowing for precise control over product formation [5]. The mild reaction conditions also minimize the formation of unwanted byproducts that typically accompany high-temperature synthetic routes [5].

Precursor Availability and Synthesis Challenges

The primary limitation of this synthetic approach lies in the availability and synthesis of the sulfur pentafluoride bromide precursor [5]. Sulfur pentafluoride bromide itself must be synthesized through specialized procedures, often involving the reaction of disulfur decafluoride with bromine in a reversible process [8]. This creates a circular dependency that limits the practical application of the method for large-scale production [5].

The precursor synthesis typically requires: 2 SF₅Cl + Br₂ → 2 SF₅Br + Cl₂ or the reverse reaction of disulfur decafluoride with bromine [8]. The reversible nature of the bromine reaction (S₂F₁₀ + Br₂ ⇌ 2 SF₅Br) necessitates careful control of reaction conditions to drive the equilibrium toward the desired direction [8].

PrecursorWavelength (nm)Co-reactantTemperatureYield (%)Reaction TimeAdvantagesLimitations
SF₅BrUV broad spectrumNoneRoom temperatureHigh (not specified)Several hoursHigh yield, simpleToxic precursor
SF₅ClUV broad spectrumH₂Room temperature4.119 hours (continuous)Continuous processLow yield, requires H₂
SF₄ + ClF514.5, 488.0, 476.5, 457.9ClFRoom temperatureNot specifiedVariablePrecise wavelength controlComplex setup

Safety and Handling Considerations

The photochemical decomposition method requires careful attention to safety protocols due to the extreme toxicity of both the precursor and product [5]. Sulfur pentafluoride bromide and disulfur decafluoride are both highly toxic compounds, with disulfur decafluoride being approximately four times more toxic than phosgene [8]. The photolysis must be conducted in well-ventilated areas or under inert atmospheres to prevent exposure to toxic vapors [5].

Electrical Discharge Production from Sulfur Hexafluoride

The electrical discharge production of disulfur decafluoride from sulfur hexafluoride represents an unintended but significant source of this highly toxic compound in industrial electrical equipment [9] [10]. This formation mechanism is of critical importance to the electrical power industry, as it poses serious health and safety risks to maintenance personnel working with sulfur hexafluoride-insulated equipment.

Formation Mechanisms in Electrical Discharges

Disulfur decafluoride formation occurs when sulfur hexafluoride is subjected to various types of electrical discharges, including partial corona discharges, spark discharges, switching arcs, and failure arcs [9]. Each discharge type produces different concentrations and mixtures of decomposition products, with disulfur decafluoride being one of the most toxicologically significant byproducts [9].

The formation mechanism involves the initial decomposition of sulfur hexafluoride under high-energy electrical conditions, generating pentafluorosulfur radicals (SF₅·) and fluorine atoms [9]. These radicals subsequently recombine to form disulfur decafluoride according to the reaction: 2 SF₅· → S₂F₁₀ [10]. The process is highly dependent on the energy input, discharge duration, and local environmental conditions within the electrical equipment [9].

Discharge Types and Production Rates

Research has characterized the relationship between different discharge types and disulfur decafluoride production rates [9] [10]. Partial corona discharges, caused by insulation defects, typically operate at voltages between 5-50 kV and produce relatively low concentrations of disulfur decafluoride (1-10 ppm) with minimal sulfur hexafluoride decomposition (0.1-1.0%) [9].

Spark discharges, occurring during switching operations at voltages of 50-200 kV, result in higher decomposition rates (1.0-5.0%) and disulfur decafluoride concentrations of 10-50 ppm [9]. The most severe formation occurs during failure arcs, which can operate at voltages exceeding 200 kV and produce disulfur decafluoride concentrations of 200-1000 ppm with sulfur hexafluoride decomposition rates reaching 15-50% [9].

Discharge TypeVoltage Range (kV)SF₆ Decomposition (%)S₂F₁₀ Concentration (ppm)Formation MechanismIndustrial Occurrence
Partial Corona5-500.1-1.01-10Slow recombination of SF₅ radicalsInsulation defects
Spark Discharge50-2001.0-5.010-50Radical recombination in discharge zoneSwitching operations
Switching Arc100-5005.0-15.050-200High temperature radical formationCircuit breaker operation
Failure Arc200-100015.0-50.0200-1000Extensive decomposition and recombinationEquipment failure

Detection and Monitoring in Industrial Equipment

The detection of disulfur decafluoride in electrical equipment has become a critical aspect of maintenance and safety protocols [9]. Gas chromatography coupled with mass spectrometry has emerged as the primary analytical method for detecting trace levels of disulfur decafluoride in sulfur hexafluoride-filled equipment [11]. Detection limits as low as parts-per-billion levels have been achieved, enabling early identification of discharge activity and potential safety hazards [11].

Studies have demonstrated that disulfur decafluoride concentrations above the threshold limit value (0.025 ppm) can be detected in equipment experiencing electrical stress [12]. In field surveys, disulfur decafluoride has been found at concentrations of 60 parts per billion in bushings without adsorbers, while equipment with molecular sieve adsorbers typically showed concentrations below 40 parts per billion [12].

Mitigation Strategies and Safety Implications

The formation of disulfur decafluoride in electrical equipment has prompted the development of various mitigation strategies [9]. The installation of adsorbent materials, particularly molecular sieves and activated charcoal, has proven effective in removing disulfur decafluoride from sulfur hexafluoride systems [12]. These materials can increase the decay time constant of disulfur decafluoride by approximately two orders of magnitude, significantly reducing worker exposure risks [12].

Advanced purification techniques, including photolytic decomposition using ultraviolet radiation at 253.7 nm, have been developed for treating contaminated sulfur hexafluoride [13]. These methods can reduce disulfur decafluoride concentrations from 174 ppm to below detection limits, enabling the safe reuse of sulfur hexafluoride in electrical equipment [13].

Catalytic and Thermal Synthesis Approaches

Catalytic and thermal synthesis approaches for disulfur decafluoride production represent specialized methodologies that have been explored primarily for research purposes and as alternatives to direct fluorination methods [14] [15]. These approaches typically involve the use of elevated temperatures and specific catalyst systems to promote the formation of disulfur decafluoride through controlled thermal decomposition or surface-catalyzed reactions.

Thermal Decomposition of Sulfur Pentafluoride Bromide

The thermal decomposition of sulfur pentafluoride bromide represents a thermally-driven alternative to photochemical methods [14]. This approach involves heating sulfur pentafluoride bromide to temperatures between 200-400°C in an inert atmosphere, promoting the dissociation of the bromine-sulfur bond and subsequent recombination of pentafluorosulfur radicals [14]. The reaction follows the same stoichiometry as the photochemical process: 2 SF₅Br → S₂F₁₀ + Br₂, but relies on thermal energy rather than photolytic activation [14].

The thermal approach offers advantages in terms of equipment simplicity, eliminating the need for specialized ultraviolet irradiation systems [14]. However, the yields are typically lower than photochemical methods due to competing thermal decomposition pathways and the reversible nature of the reaction [14]. Temperature control is critical, as excessive heating can lead to further decomposition of the desired disulfur decafluoride product [14].

Catalytic Surface Reactions

Surface-catalyzed synthesis of disulfur decafluoride has been investigated using various metallic surfaces, including nickel, copper, and stainless steel [16]. These catalytic approaches typically operate at moderate temperatures (100-200°C) and rely on the ability of metal surfaces to promote the formation and stabilization of pentafluorosulfur radicals [16].

The catalytic mechanism involves the adsorption of precursor molecules on the metal surface, followed by surface-mediated bond cleavage and radical formation [16]. The pentafluorosulfur radicals can then undergo dimerization either on the surface or in the gas phase to form disulfur decafluoride [16]. However, these processes suffer from low selectivity and surface poisoning effects that limit their practical application [16].

Metal Fluoride Assisted Synthesis

High oxidation state metal fluorides, such as cobalt trifluoride (CoF₃), silver fluoride (AgF), and copper fluoride (CuF₂), have been employed as fluorinating agents and catalysts for disulfur decafluoride synthesis [17]. These methods typically involve the reaction of sulfur-containing precursors with metal fluorides at elevated temperatures (300-500°C) in fluorine-rich environments [17].

The metal fluoride approach offers the advantage of controlled fluorination conditions and the ability to regenerate the metal fluoride catalyst [17]. However, the method is limited by catalyst consumption, the need for high-purity starting materials, and relatively low yields of disulfur decafluoride [17]. The process typically produces yields of 2-10% with moderate selectivity due to the formation of multiple fluorination products [17].

Electrochemical Synthesis Methods

Electrochemical approaches to disulfur decafluoride synthesis have been explored as alternatives to thermal and photochemical methods [17]. These processes typically involve the electrolysis of fluoride-containing solutions or the electrochemical fluorination of sulfur compounds in appropriate electrolyte systems [17].

The electrochemical method offers precise control over reaction conditions and the potential for selective fluorination [17]. However, the complexity of the electrochemical setup, the need for specialized electrolytes, and very low yields have limited the practical application of this approach [17]. The method remains primarily of academic interest for understanding the fundamental electrochemistry of sulfur-fluorine systems [17].

MethodTemperature (°C)Catalyst/SurfaceReaction EnvironmentS₂F₁₀ Yield (%)SelectivityPractical Limitations
Thermal Decomposition of SF₅Br200-400NoneInert atmosphere10-30ModerateRequires high purity SF₅Br
Thermal Equilibrium SF₅Br ⇌ S₂F₁₀150-300NoneSealed system5-20LowEquilibrium limited
Catalytic Surface Reactions100-200Nickel, Copper, Stainless SteelControlled atmosphere1-5Very lowSurface poisoning
Metal Fluoride Assisted Synthesis300-500CoF₃, AgF, CuF₂Fluorine-rich environment2-10LowCatalyst consumption
Electrochemical Cell ProductionRoom temperatureElectrode materialsElectrolyte solutionVery lowVery lowComplex setup

Optimization Considerations

The optimization of catalytic and thermal synthesis approaches requires careful consideration of multiple parameters, including temperature profiles, catalyst selection, reaction atmosphere composition, and residence time distribution [14]. Temperature represents the most critical variable, as it affects both the rate of desired reactions and the extent of competing decomposition pathways [14].

For thermal decomposition methods, optimal temperatures typically range from 200-250°C to balance reaction rates with product stability [14]. Catalyst selection for surface-mediated reactions must consider both activity and resistance to poisoning by fluorine-containing species [16]. The reaction atmosphere composition, particularly the partial pressures of fluorine and inert gases, significantly influences product selectivity and yield [14].

Industrial-Scale Production Challenges

The industrial-scale production of disulfur decafluoride faces numerous fundamental challenges that have prevented its commercial development despite potential research applications [17] [18]. These challenges encompass technical, economic, safety, and regulatory aspects that collectively make large-scale production economically unfeasible and technically demanding.

Raw Material Availability and Cost

The production of disulfur decafluoride is severely limited by the availability of suitable precursor materials [17]. The most effective synthetic routes require sulfur pentafluoride bromide or sulfur pentafluoride chloride, both of which are specialty chemicals with extremely limited commercial availability [17]. These precursors must themselves be synthesized through complex multi-step processes, creating a circular dependency that significantly increases production costs [17].

The synthesis of sulfur pentafluoride bromide typically requires the reaction of disulfur decafluoride with bromine, creating a circular production cycle [8]. Alternative precursor synthesis routes involve the reaction of sulfur tetrafluoride with chlorine fluoride or bromine fluoride, but these processes are also technically challenging and economically prohibitive [17]. The limited availability of these precursors has restricted disulfur decafluoride production to laboratory-scale quantities [17].

Process Safety and Containment Requirements

The extreme toxicity of disulfur decafluoride, being approximately four times more toxic than phosgene, necessitates extraordinary safety measures that significantly increase production costs [9]. Industrial-scale production would require specialized facilities designed to handle highly toxic gases, including negative pressure containment systems, emergency gas scrubbing capabilities, and sophisticated monitoring systems [9].

The handling of disulfur decafluoride requires specialized equipment constructed from materials resistant to fluorine corrosion [9]. All process equipment must be designed to prevent leaks, with redundant containment systems and emergency shutdown procedures [9]. Personnel working with disulfur decafluoride must use supplied-air respiratory protection and specialized protective equipment, adding significantly to operational costs [9].

Economic Viability and Market Limitations

The economic viability of disulfur decafluoride production is severely compromised by the combination of low yields, high raw material costs, and expensive safety requirements [17]. The most efficient synthetic routes typically provide yields of less than 50%, while direct fluorination methods yield less than 5% of the desired product [17]. These low yields necessitate large-scale processing equipment and substantial waste management systems [17].

The market for disulfur decafluoride is extremely limited, with no significant commercial applications identified [8]. The compound has been studied primarily for its toxicological properties and as a research chemical for specialized applications [8]. The lack of commercial demand, combined with the high production costs, makes industrial-scale production economically unjustifiable [17].

Scale-up Technical Challenges

The scale-up of disulfur decafluoride production presents numerous technical challenges related to heat and mass transfer, reaction selectivity, and product separation [17]. Direct fluorination methods, while conceptually simple, become increasingly difficult to control at larger scales due to the highly exothermic nature of fluorination reactions [17]. Heat management becomes critical to prevent runaway reactions and maintain product selectivity [17].

Photochemical methods face significant scale-up limitations due to the penetration depth of ultraviolet radiation and the need for uniform irradiation throughout large reactor volumes [17]. The scale-up of photochemical processes typically requires complex reactor designs with multiple light sources and sophisticated mixing systems [17]. The electrical power requirements for large-scale photochemical reactors would be substantial, further increasing production costs [17].

Environmental and Regulatory Constraints

The production, handling, and disposal of disulfur decafluoride are subject to strict environmental and regulatory constraints [9]. The compound is classified as an extremely hazardous substance, requiring special permits for production, transportation, and use [9]. Environmental releases of disulfur decafluoride must be prevented, necessitating sophisticated emission control systems and waste treatment facilities [9].

Regulatory compliance for disulfur decafluoride production would require extensive documentation, worker training programs, and regular safety audits [9]. The potential for the compound to be classified as a chemical warfare agent precursor adds additional regulatory complexity [9]. These regulatory requirements significantly increase the administrative burden and costs associated with production [9].

Challenge CategorySpecific IssuesImpact LevelMitigation Strategies
Raw Material AvailabilityLimited availability of SF₅Br, SF₅Cl precursorsHighDevelop alternative precursor synthesis routes
Process SafetyExtreme toxicity of S₂F₁₀ (4x more toxic than phosgene)CriticalImplement extensive safety protocols, specialized facilities
Economic ViabilityLow yields make production cost-prohibitiveHighImprove process efficiency, develop high-value applications
Product HandlingRequires specialized equipment for toxic gas handlingHighDesign contained handling systems, remote operations
Scale-up IssuesDifficulty in maintaining selectivity at large scaleModerateOptimize reactor design, improve mixing
Environmental ConcernsGreenhouse gas concerns, toxic waste managementHighDevelop decomposition/neutralization methods
Regulatory ComplianceStrict regulations on toxic gas production and transportCriticalWork with regulatory bodies for safe handling protocols

Future Prospects and Alternative Approaches

The future prospects for industrial-scale disulfur decafluoride production remain limited unless significant breakthroughs occur in synthetic methodology or applications development [17]. Research efforts continue to focus on developing more efficient synthetic routes, particularly those that avoid the use of toxic precursors or provide higher yields [17]. Advanced fluorination techniques, such as plasma-assisted fluorination or microreactor technology, may offer improved safety and efficiency [17].

Physical Description

Sulfur pentafluoride appears as colorless volatile liquid or gas with an odor like sulfur dioxide. Mp: -92°C; bp: 29°C. Density: 2.08 g cm-3. Insoluble in water. Very toxic by inhalation.
Colorless liquid or gas (above 84°F) with an odor like sulfur dioxide.

Color/Form

Colorless liquid or gas (above 84 °F)

XLogP3

7.2

Boiling Point

84 °F at 760 mm Hg (NIOSH, 2016)
30 °C; decomposes at 150 °C
84°F

Vapor Density

Relative density of gas: 8.77 (Air = 1)
8.77

Density

2.08 at 32 °F (NIOSH, 2016)
2.08 g/100 g water
2.08 at 32°F
(32°F): 2.08
8.77(relative gas density)

Odor

Odor llike sulfur dioxide

Melting Point

-134 °F (NIOSH, 2016)
-52.7 °C
-134°F

UNII

5XG19I842O

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H330 (100%): Fatal if inhaled [Danger Acute toxicity, inhalation]

Vapor Pressure

561 mm Hg (NIOSH, 2016)
VP: 561 mm Hg
561 mmHg

Pictograms

Acute Toxic

Corrosive;Acute Toxic

Other CAS

5714-22-7

General Manufacturing Information

In the laboratory, S2F10 is prepared by the photochemical reduction of SF5Cl in the presence of hydrogen.
Disulfur decafluoride is liberated as a by-product during the synthesis of sulfur hexafluoride; it is one of the minor decomposition products of sulfur hexafluoride upon electrical discharge.

Analytic Laboratory Methods

A new method is described for detection of S2F10 in SF6 in the parts-per-billion (ppb) level. The method utilizes a gas chromatography/mass spectrometer (GC) equipped with a heated jet separator...

Dates

Last modified: 07-20-2023

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